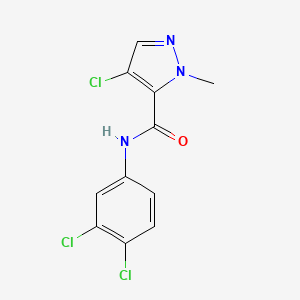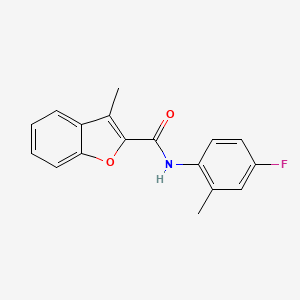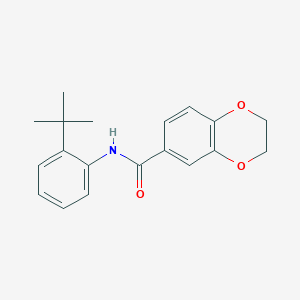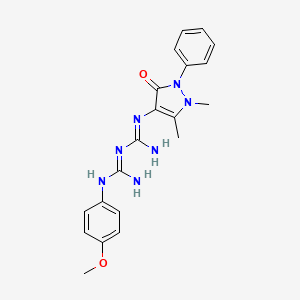
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide is an organic compound belonging to the class of amides It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromo-2,6-dimethylaniline+2-methylpropanoyl chloride→this compound
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as hydroxide ions or amines, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of phenolic or amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amide group can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
4-bromo-2,6-dimethylaniline: A precursor in the synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide.
N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide: Another amide derivative with potential biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanamide group. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-7(2)12(15)14-11-8(3)5-10(13)6-9(11)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRCBSQHPFRUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)

![(4-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5791131.png)
![1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone](/img/structure/B5791142.png)


![1-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(PROP-2-EN-1-YL)UREA](/img/structure/B5791173.png)
![2-Chloro-1-methyl-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B5791181.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)


![spiro[5H-isoquinolino[1,2-b]quinazoline-6,1'-cyclopentane]-8-one](/img/structure/B5791203.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B5791225.png)
